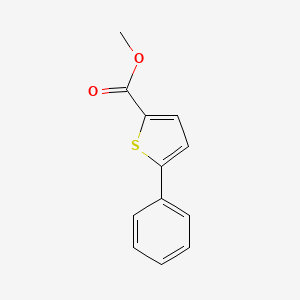

Methyl 5-phenylthiophene-2-carboxylate

Übersicht

Beschreibung

Methyl 5-phenylthiophene-2-carboxylate (5-PTC) is a novel compound that has been studied for its potential therapeutic applications in the medical field. It is a non-toxic, water-soluble compound that can be synthesized using a variety of methods. It has potential applications in the fields of cancer research, drug delivery, and immunology. 5-PTC has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, anti-fungal, and anti-viral activities. Its mechanism of action is still being studied, but it is believed to be related to its ability to alter the expression of certain genes and proteins.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties: Thiophene derivatives, including Methyl 5-phenylthiophene-2-carboxylate, exhibit anti-inflammatory effects. Researchers explore their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) or novel anti-inflammatory agents .

Anticancer Activity: Some thiophene-based compounds demonstrate promising anticancer properties. While specific studies on Methyl 5-phenylthiophene-2-carboxylate are limited, its structural features make it an interesting candidate for further investigation .

Antimicrobial Effects: Thiophene derivatives often possess antimicrobial activity. Researchers study their potential as antibacterial, antifungal, and antiviral agents. Methyl 5-phenylthiophene-2-carboxylate could contribute to this field .

Organic Electronics and Semiconductors

Thiophene-based molecules play a crucial role in organic electronics and semiconductors. Here’s how Methyl 5-phenylthiophene-2-carboxylate fits in:

Organic Field-Effect Transistors (OFETs): Thiophene-containing compounds are used in OFETs, which are essential components of flexible displays, sensors, and electronic devices. Methyl 5-phenylthiophene-2-carboxylate may contribute to enhancing OFET performance .

Organic Light-Emitting Diodes (OLEDs): OLEDs rely on organic semiconductors. Thiophene derivatives, including Methyl 5-phenylthiophene-2-carboxylate, are explored for their luminescent properties in OLEDs .

Material Science and Corrosion Inhibition

Thiophene derivatives find applications in material science and corrosion protection:

- Corrosion Inhibitors : Thiophene-based compounds are used as corrosion inhibitors in industrial settings. Methyl 5-phenylthiophene-2-carboxylate may contribute to protecting metals and alloys from corrosion .

Synthetic Chemistry and Heterocyclic Synthesis

Understanding the synthetic pathways to thiophene derivatives is crucial. Here’s how Methyl 5-phenylthiophene-2-carboxylate is synthesized:

- Condensation Reactions : The Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods for obtaining thiophene derivatives. Methyl 5-phenylthiophene-2-carboxylate can be synthesized through these reactions .

Eigenschaften

IUPAC Name |

methyl 5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-12(13)11-8-7-10(15-11)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTYIXTVWNXIDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-phenylthiophene-2-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2566773.png)

![2-(3-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2566776.png)

![2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B2566777.png)

![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2566779.png)

![5-Bromo-2-[(4-fluorobenzyl)oxy]benzoic acid](/img/structure/B2566780.png)

![methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B2566783.png)

![5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine](/img/structure/B2566789.png)